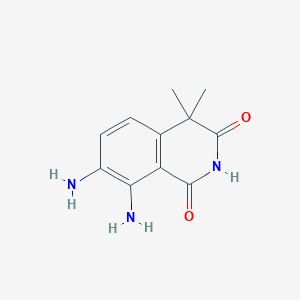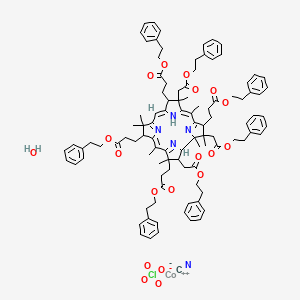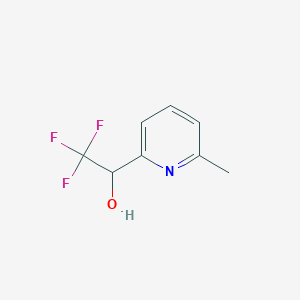
5-(2-Imidazolyl)-4-methylthiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Imidazolyl)-4-metiltiazol es un compuesto heterocíclico que presenta anillos de imidazol y tiazol. Estas estructuras son conocidas por sus importantes roles en diversos procesos biológicos y químicos. La estructura única del compuesto lo convierte en un tema valioso de estudio en química medicinal y otros campos científicos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 5-(2-Imidazolyl)-4-metiltiazol generalmente involucra la condensación de precursores apropiados bajo condiciones controladas. Un método común implica la reacción de 2-mercaptoimidazol con α-halocetonas. La reacción generalmente se lleva a cabo en presencia de una base como carbonato de potasio en un solvente polar como la dimetilformamida (DMF) a temperaturas elevadas .
Métodos de producción industrial
La producción industrial de 5-(2-Imidazolyl)-4-metiltiazol puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y la optimización de las condiciones de reacción pueden mejorar el rendimiento y la pureza. La elección de solventes, catalizadores y métodos de purificación son factores críticos en la síntesis industrial.
Análisis De Reacciones Químicas
Tipos de reacciones
5-(2-Imidazolyl)-4-metiltiazol experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes como peróxido de hidrógeno o permanganato de potasio.
Reducción: La reducción se puede lograr utilizando agentes reductores como el borohidruro de sodio.
Sustitución: Las reacciones de sustitución electrofílica y nucleofílica son comunes, especialmente en el anillo de imidazol.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno en ácido acético.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Agentes halogenantes como N-bromosuccinimida (NBS) para la bromación.
Productos principales
Los principales productos formados dependen de las condiciones de reacción y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en la molécula .
Aplicaciones Científicas De Investigación
5-(2-Imidazolyl)-4-metiltiazol tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Se estudia por su potencial como inhibidor enzimático.
Medicina: Se investiga por sus propiedades antimicrobianas y anticancerígenas.
Industria: Se utiliza en el desarrollo de nuevos materiales y catalizadores
Mecanismo De Acción
El mecanismo por el cual 5-(2-Imidazolyl)-4-metiltiazol ejerce sus efectos implica la interacción con dianas moleculares específicas. Por ejemplo, puede inhibir enzimas uniéndose a sus sitios activos, bloqueando así el acceso del sustrato. La estructura del compuesto le permite participar en enlaces de hidrógeno y otras interacciones que estabilizan su unión a las dianas .
Comparación Con Compuestos Similares
Compuestos similares
- 2-Amino-5-(1-metil-5-nitro-2-imidazolyl)-1,3,4-tiadiazol
- 4,5-Diaril imidazol-2-tionas
- 5-(2-Furil)-1-metil-1H-imidazol
Singularidad
5-(2-Imidazolyl)-4-metiltiazol es único debido a sus anillos combinados de imidazol y tiazol, que confieren propiedades químicas y actividades biológicas distintas. Esta estructura de doble anillo es menos común en comparación con otros derivados de imidazol o tiazol, lo que la convierte en un compuesto valioso para diversas aplicaciones .
Propiedades
Fórmula molecular |
C7H7N3S |
|---|---|
Peso molecular |
165.22 g/mol |
Nombre IUPAC |
5-(1H-imidazol-2-yl)-4-methyl-1,3-thiazole |
InChI |
InChI=1S/C7H7N3S/c1-5-6(11-4-10-5)7-8-2-3-9-7/h2-4H,1H3,(H,8,9) |
Clave InChI |
VYVITRUGGFYFKT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC=N1)C2=NC=CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Aminobicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B12286745.png)

![(4E)-4-Deoxy-4-[2-(1,1-dimethylethoxy)-2-oxoethylidene]-2,3-O-(1-methylethylidene)-beta-L-erythropentopyranoside Methyl Ether](/img/structure/B12286762.png)
![8-Aminobicyclo[3.2.1]octane-3,8-dicarboxylic acid](/img/structure/B12286770.png)
![3-[(4-Sulfanylpyrrolidine-2-carbonyl)amino]benzoic acid](/img/structure/B12286772.png)


![N-[2-[3,5-dihydroxy-2-(hydroxymethyl)-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide](/img/structure/B12286790.png)
![Hydroxylamine,O-[(2-chloro-3-pyridinyl)methyl]-](/img/structure/B12286791.png)

![3,27-bis(2-butyloctyl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaene](/img/structure/B12286804.png)


![6-Amino-2-[[2-amino-3-(carboxymethylsulfanyl)propanoyl]amino]hexanoic acid](/img/structure/B12286829.png)
